gamma-l-Glutamyl-s-allyl-l-cysteine
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Overview
Description
Gamma-l-Glutamyl-s-allyl-l-cysteine is a naturally occurring organosulfur compound found in garlic. It is known for its antioxidant, antiglycative, and metal-chelating properties . This compound is a dipeptide consisting of gamma-l-glutamyl and s-allyl-l-cysteine, and it plays a significant role in various biological processes.
Preparation Methods
Gamma-l-Glutamyl-s-allyl-l-cysteine can be synthesized through enzymatic methods. One common approach involves the use of Bacillus licheniformis gamma-glutamyltranspeptidase, which catalyzes the transpeptidation reaction between glutamine and s-allyl-l-cysteine . The optimal conditions for this reaction include a pH of 9.0, a temperature of 60°C, and specific concentrations of the reactants and enzyme . Industrial production methods may involve similar enzymatic processes, scaled up for larger yields.
Chemical Reactions Analysis
Gamma-l-Glutamyl-s-allyl-l-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
Gamma-l-Glutamyl-s-allyl-l-cysteine has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and active sites of enzymes like glutathione synthetase . In biology, it is known for its role in enhancing soil suppressiveness to Fusarium wilt by stimulating indigenous bacterial antagonists . In medicine, it has been studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . Additionally, it is used in the food industry for its antioxidant properties .
Mechanism of Action
The mechanism of action of gamma-l-Glutamyl-s-allyl-l-cysteine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to enzymes like calpain, thereby inhibiting their activity . This compound also reduces oxidative stress by scavenging free radicals and chelating metal ions . In neurodegenerative diseases, it protects neurons from endoplasmic reticulum stress-induced toxicity .
Comparison with Similar Compounds
Gamma-l-Glutamyl-s-allyl-l-cysteine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include gamma-l-glutamyl-l-cysteine, s-allyl-l-cysteine, and s-ethyl-l-cysteine . While these compounds share some properties, such as antioxidant activity, this compound is particularly notable for its antiglycative effects and its role in enhancing soil suppressiveness .
Properties
Molecular Formula |
C11H18N2O6S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfinylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18N2O6S/c1-2-5-20(19)6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-,20?/m0/s1 |
InChI Key |
HNJGGWRGXDWZBY-ZLTTWBSJSA-N |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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